3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8620716
InChI: InChI=1S/C20H18N2O5/c1-20(2,3)22-17(24)14-8-7-11(10-15(14)18(22)25)16(23)21-13-6-4-5-12(9-13)19(26)27/h4-10H,1-3H3,(H,21,23)(H,26,27)
SMILES: CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Molecular Formula: C20H18N2O5
Molecular Weight: 366.4 g/mol

3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid

CAS No.:

Cat. No.: VC8620716

Molecular Formula: C20H18N2O5

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid -

Specification

Molecular Formula C20H18N2O5
Molecular Weight 366.4 g/mol
IUPAC Name 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C20H18N2O5/c1-20(2,3)22-17(24)14-8-7-11(10-15(14)18(22)25)16(23)21-13-6-4-5-12(9-13)19(26)27/h4-10H,1-3H3,(H,21,23)(H,26,27)
Standard InChI Key JVPGYULCWAFZSV-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Canonical SMILES CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O

Introduction

3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a synthetic organic compound of interest in medicinal chemistry and materials science. This compound features a complex molecular structure that combines a phthalimide derivative with a benzoic acid moiety, making it a candidate for various biological and chemical applications.

Synthesis Pathway

The synthesis of this compound generally involves the following steps:

  • Formation of the Phthalimide Core

    • The phthalimide structure is synthesized through condensation reactions involving phthalic anhydride and an appropriate amine.

  • Introduction of the tert-Butyl Group

    • tert-Butylation is achieved via alkylation reactions using tert-butyl halides or equivalents.

  • Amide Bond Formation

    • The amide linkage between the phthalimide and benzoic acid moieties is formed using coupling reagents like carbodiimides (e.g., DCC or EDC).

  • Final Acidification

    • Hydrolysis or deprotection steps yield the final benzoic acid derivative.

Applications

Analytical Characterization

To confirm its structure and purity, the following methods are typically employed:

TechniquePurposeDetails
Nuclear Magnetic Resonance (NMR)Structural elucidationProton (1^1H) and Carbon (13^13C) NMR spectra confirm chemical shifts .
Mass Spectrometry (MS)Molecular weight validationConfirms molecular ion peak at 380.4 m/z .
Infrared Spectroscopy (IR)Functional group analysisIdentifies carbonyl (C=O), amide (N-H), and aromatic C-H stretches .
High-Performance Liquid Chromatography (HPLC)Purity assessmentDetermines purity levels exceeding 95% .

Potential Limitations

Despite its promising features, certain challenges may arise:

  • Solubility Issues: Limited aqueous solubility could restrict bioavailability in pharmaceutical applications.

  • Synthetic Complexity: Multi-step synthesis increases production costs.

  • Lack of Specific Bioactivity Data: Further studies are needed to evaluate its therapeutic potential.

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